1,3,7-Trichloroisoquinoline
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Overview
Description
1,3,7-Trichloroisoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7-Trichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form partially hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Partially hydrogenated isoquinolines.
Scientific Research Applications
1,3,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,7-Trichloroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its applications in medicinal chemistry.
1,3,6-Trichloroisoquinoline: A closely related compound with similar chemical properties.
Quinoline: A structural isomer with distinct chemical behavior and applications
Uniqueness
1,3,7-Trichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three chlorine atoms at positions 1, 3, and 7 make it a valuable intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
1,3,7-trichloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGUSGNXGWHNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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